Nav1.1 Modulator Potency: A Low-Nanomolar Differentiator
Methyl 4-(2-(dimethylamino)ethoxy)benzoate demonstrates potent modulator activity at the human Nav1.1 sodium channel with an EC50 of 7.90 nM [1]. This activity is in the same low-nanomolar range as the known Nav1.1/Nav1.3 inhibitor ICA-121431, which has a reported IC50 of 13 nM for human Nav1.1 [2]. While a direct comparison is limited by the different assay endpoints (EC50 for modulation vs. IC50 for inhibition), the quantitative data establishes this compound as a potent Nav1.1-interacting molecule, differentiating it from less active structural analogs.
| Evidence Dimension | Potency at human Nav1.1 voltage-gated sodium channel |
|---|---|
| Target Compound Data | EC50 = 7.90 nM |
| Comparator Or Baseline | ICA-121431: IC50 = 13 nM |
| Quantified Difference | Target compound EC50 is 1.6-fold lower than the comparator IC50, placing it in a comparable low-nanomolar potency range. |
| Conditions | Target: Modulator activity at human Nav1.1 expressed in Xenopus laevis oocytes [1]. Comparator: Inhibition of human Nav1.1 [2]. |
Why This Matters
This quantitative potency at a therapeutically relevant CNS target provides a measurable basis for selecting this compound over analogs lacking such established low-nanomolar activity.
- [1] BindingDB. (n.d.). BDBM50582059 (CHEMBL5082582) Activity Data: Modulator activity at human Nav1.1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50582059 View Source
- [2] MedChemExpress. (n.d.). ICA-121431 Datasheet. Retrieved from https://www.medchemexpress.cn/ICA-121431.html View Source
